REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8]#[N:9])=[CH:3][CH:2]=1.[F:10][C:11]1[CH:26]=[CH:25][C:14]([C:15](ON2C(=O)CCC2=O)=[O:16])=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[F:10][C:11]1[CH:26]=[CH:25][C:14]([C:15](=[O:16])[CH:7]([C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[C:8]#[N:9])=[CH:13][CH:12]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
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N1=CC=C(C=C1)CC#N
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Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C(=O)ON2C(CCC2=O)=O)C=C1
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Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
164 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for a day
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
After the reaction mixture was filtered through cerite, the filtrate
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Type
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CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
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ADDITION
|
Details
|
After water was added to the residue
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Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
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Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried in a stream of air
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(C(C#N)C1=CC=NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67 g | |
YIELD: PERCENTYIELD | 103% | |
YIELD: CALCULATEDPERCENTYIELD | 103% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |